Benzenecarbothioamide, 3-bromo-N-phenyl-
Description
Benzenecarbothioamide, 3-bromo-N-phenyl- (systematic name: 3-bromo-N-phenylbenzothioamide) is a sulfur-containing aromatic compound characterized by a benzene ring substituted with a bromine atom at the 3-position and a phenyl-thioamide group (-NHC(S)Ph) at the carbothioamide moiety. Thioamides like this are notable for their roles as ligands in coordination chemistry due to the presence of sulfur and nitrogen donor atoms , and their bioactivity in medicinal chemistry owing to structural similarities with thiouracil and other bioactive molecules .
Properties
CAS No. |
127351-07-9 |
|---|---|
Molecular Formula |
C13H10BrNS |
Molecular Weight |
292.20 g/mol |
IUPAC Name |
3-bromo-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C13H10BrNS/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,(H,15,16) |
InChI Key |
CGUQOSBIJQRLMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of N-phenylthiourea
One common method involves the bromination of N-phenylthiourea. This process typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent such as acetic acid or ethyl acetate.
Reagents :
- N-phenylthiourea
- Bromine or N-bromosuccinimide
- Solvent (e.g., acetic acid)
-
- Dissolve N-phenylthiourea in acetic acid.
- Slowly add bromine or N-bromosuccinimide while stirring.
- Monitor the reaction using thin-layer chromatography (TLC) until completion.
- Isolate the product through filtration and recrystallization.
Reaction with Thiocarbonyl Compounds
Another method involves reacting α-bromocarbonyl compounds with thiocarbonyl compounds under controlled conditions.
Reagents :
- α-bromocarbonyl compound (e.g., from a previous step)
- Thiocarbonyl compound (e.g., benzenecarbothioamide)
-
- Mix the α-bromocarbonyl compound with the thiocarbonyl compound in a solvent like ethanol.
- Heat the mixture to facilitate cyclocondensation.
- Purify the resulting product through standard extraction techniques.
Synthesis via Bromination
The following table summarizes a detailed protocol for synthesizing benzenecarbothioamide, 3-bromo-N-phenyl- via bromination:
| Step | Description | Conditions | Yield |
|---|---|---|---|
| 1 | Dissolve N-phenylthiourea in acetic acid | Stir at room temperature | - |
| 2 | Add bromine dropwise | Maintain temperature below 25°C | - |
| 3 | Stir for several hours until TLC indicates completion | Monitor via TLC | - |
| 4 | Filter and wash product | Use cold water and recrystallize from ethanol | Up to 85% |
Alternative Synthesis Route
An alternative synthesis method involves using potassium bromate and potassium bromide as brominating agents under acidic conditions:
| Step | Description | Conditions | Yield |
|---|---|---|---|
| 1 | Mix potassium bromate and potassium bromide in sulfuric acid | Heat gently to generate active bromine species | - |
| 2 | Add N-phenylthiourea to the mixture | Stir at controlled temperature (30-40°C) for several hours | - |
| 3 | Isolate product through filtration and wash with water | Recrystallize from appropriate solvent (e.g., ethanol) | Up to 90% |
The preparation of benzenecarbothioamide, 3-bromo-N-phenyl-, can be effectively achieved through various synthetic routes, primarily involving bromination reactions followed by condensation with thiocarbonyl compounds. The choice of reagents and conditions can significantly influence yield and purity, making it crucial to optimize these parameters for successful synthesis. Further research may explore additional methods or modifications to existing protocols to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, 3-bromo-N-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbothioamide group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Scientific Research Applications
Benzenecarbothioamide, 3-bromo-N-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, 3-bromo-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares key properties of 3-bromo-N-phenylbenzenecarbothioamide (inferred) with structurally related compounds:
Key Observations:
- Bromine vs. Chlorine Substitution : The bromine atom in the target compound increases molecular weight compared to chlorine analogs (e.g., 4-chloro derivative: 261.04 Da vs. estimated 292.1 Da for 3-bromo). Bromine’s larger atomic radius and polarizability may enhance hydrophobicity (higher XlogP ~4.5 vs. 4.0 for 4-chloro analog) and alter reactivity in substitution reactions.
- Hydrogen Bonding: All analogs retain at least one hydrogen bond donor (N-H), critical for coordinating metal ions or forming supramolecular structures .
Coordination Chemistry and Ligand Behavior
Benzenecarbothioamide derivatives are widely studied as ligands. For instance, (benzenecarbothioamide-κS)pentacarbonyltungsten(0) forms octahedral complexes via sulfur coordination, stabilized by N–H⋯O and C–H⋯S interactions .
Q & A
Q. What synthetic methodologies are effective for preparing 3-bromo-N-phenylbenzenecarbothioamide?
Answer: The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed reactions. For example, bromination of the parent thioamide using electrophilic brominating agents (e.g., NBS or Br₂ in a controlled environment) can introduce the bromine atom at the 3-position. Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) may be employed if pre-functionalized precursors are available . Key steps include:
- Purification via recrystallization (e.g., THF/hexane mixtures) to isolate high-purity crystals.
- Monitoring reaction progress using TLC or HPLC to ensure regioselective bromination.
Q. What spectroscopic techniques are most reliable for characterizing 3-bromo-N-phenylbenzenecarbothioamide?
Answer:
- NMR Spectroscopy : H and C NMR can confirm the aromatic bromine substitution pattern and thioamide (-C=S-NH-) functionality. The deshielding effect of bromine on adjacent protons is critical for structural assignment .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (213.30 g/mol) and isotopic patterns consistent with bromine (1:1 ratio for Br/Br) .
- IR Spectroscopy : Strong absorption bands near 1250–1350 cm⁻¹ (C=S stretching) and 3200–3400 cm⁻¹ (N-H stretching) confirm the thioamide group .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved during structural refinement of 3-bromo-N-phenylbenzenecarbothioamide derivatives?
Answer: Discrepancies in X-ray diffraction data (e.g., residual electron density near heavy atoms) require iterative refinement using software like SHELXL . Strategies include:
- Applying anisotropic displacement parameters for non-hydrogen atoms.
- Modeling disorder (e.g., bromine positional disorder) with partitioned occupancy factors.
- Validating hydrogen bonding (N–H⋯O/S) and π-π stacking interactions using Mercury or Olex2 visualization tools .
Example Data Table from a Related Thioamide Complex:
| Parameter | Value |
|---|---|
| Space group | P 1 |
| Bond length (C–S) | 1.68 Å |
| Hydrogen bonds | N–H⋯O (2.89 Å) |
Q. How can palladium-catalyzed cross-coupling reactions be optimized for synthesizing brominated thioamide derivatives?
Answer: Key parameters for Suzuki-Miyaura coupling (e.g., with arylboronic acids):
- Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a ligand-to-metal ratio of 2:1 to enhance stability .
- Solvent : Polar aprotic solvents (e.g., DMF or THF) at 80–100°C improve reaction efficiency.
- Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) facilitates transmetallation.
- Workflow : Monitor coupling efficiency via F NMR (if fluorinated reagents are used) or GC-MS .
Q. What role do intermolecular interactions play in the crystal packing of 3-bromo-N-phenylbenzenecarbothioamide?
Answer: The crystal lattice is stabilized by:
- N–H⋯S Hydrogen Bonds : Between thioamide groups (2.7–3.1 Å).
- C–H⋯π Interactions : Involving brominated aryl rings (3.5–4.0 Å).
- Halogen Bonding : Bromine acts as a σ-hole donor to electron-rich atoms (e.g., S or O), contributing to layered packing along the [010] direction .
Methodological Tip: Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions.
Q. How does bromine substitution influence the electronic properties and reactivity of N-phenylbenzenecarbothioamide?
Answer:
- Electronic Effects : Bromine’s electron-withdrawing nature decreases electron density on the aromatic ring, altering nucleophilic/electrophilic reactivity. This enhances stability toward oxidation but reduces solubility in non-polar solvents.
- Reactivity : Bromine at the 3-position directs further functionalization (e.g., nitration) to the 5-position due to meta-directing effects. Computational studies (DFT) can predict substituent effects on reaction pathways .
Q. What challenges arise in regioselective bromination of N-phenylbenzenecarbothioamide, and how are they addressed?
Answer:
- Challenge : Competing para-bromination due to steric hindrance near the thioamide group.
- Solution : Use directing groups (e.g., temporary protection of -NH via acetylation) or Lewis acids (e.g., FeBr₃) to enforce ortho/meta selectivity .
- Validation : Compare H NMR chemical shifts of brominated products with DFT-predicted spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
